From 1,2,3,4-Tetrahydro-1-naphthalenone: This approach involves a multi-step synthesis starting with the commercially available 1,2,3,4-tetrahydro-1-naphthalenone. [, ]
From Baylis-Hillman Adducts: This method utilizes Baylis-Hillman adducts of 2-nitrobenzaldehydes, followed by Johnson-Claisen rearrangement and a tandem reduction-double cyclization to afford benzo[b][1,8]naphthyridin-2-ones, which can be further modified to obtain the desired benzazepinone scaffold. []
Intramolecular Schmidt Reaction: This strategy involves the synthesis of an azido ketone intermediate, which undergoes an intramolecular Schmidt reaction to form the seven-membered azepine ring of the target compound. []
The molecular structure of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one consists of a seven-membered azepine ring fused to a benzene ring. The azepine ring adopts different conformations depending on the substituents and the environment. For example, in some polycyclic pyrimidoazepine derivatives, the azepine ring adopts a boat-like conformation with a C-methyl group in a quasi-equatorial position. []
X-ray crystallography studies have been employed to determine the configuration and conformation of various derivatives of 1,2,3,4-tetrahydro-benzo[b]azepin-5-one. [] These studies provide valuable insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its interactions with biological targets and designing new derivatives with improved properties.
N-Alkylation: The nitrogen atom in the azepine ring can be alkylated using various alkylating agents, leading to the formation of N-substituted derivatives. This reaction allows for the introduction of diverse substituents, influencing the compound's physicochemical and biological properties. []
Substitution Reactions: The aromatic ring and the 4- and 5-positions of the azepine ring can undergo electrophilic aromatic substitution reactions, enabling the introduction of various substituents. []
Annelation Reactions: The benzazepinone scaffold can be further functionalized by annelation reactions, leading to the formation of polycyclic systems with increased structural complexity and potentially enhanced biological activity. []
Anticancer and Antiprotozoal AgentsTetrahydro-5H-benzo[e][1,4]diazepin-5-ones, including those with the quinoline pharmacophore, were synthesized and screened for their anticancer and antiprotozoal activities. One compound exhibited remarkable activity against a wide range of cancer cell lines, while others showed significant activity against Plasmodium falciparum, Trypanosoma cruzi, and Leishmania species. These findings highlight the potential of these derivatives as anticancer and antiprotozoal agents5.
Benzodiazepine DerivativesA novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was developed. These compounds are related to benzodiazepines, which have a broad spectrum of biological activities, including anxiolytic, antiarrhythmic, and antiviral properties. The new synthetic method allows for the rapid generation of diverse derivatives, which could be important for therapeutic and prophylactic applications in conditions such as diabetes and diabetic nephropathy6.
Bromodomain InhibitionThe 1,3-dihydro-2H-benzo[d]azepin-2-ones were characterized as potent and ligand-efficient pan-BET bromodomain inhibitors. The extension of this template to bivalent inhibitors, which bind simultaneously to both bromodomains, led to the discovery of exceptionally potent inhibitors within druglike rule-of-5 space. These inhibitors could have implications in the treatment of diseases where BET bromodomains play a role7.
Ring Enlargement and Pharmacological ImportanceA new ring enlargement method was reported for the synthesis of 1,5-dihydro-benzo[b]azepin-2-one and 1,3,4,5-tetrahydro-benzo[b]azepin-2-one ring systems. These systems are found in several pharmacologically important compounds, indicating the relevance of this synthetic approach in drug discovery8.
Dopaminergic ActivityDerivatives of 1,2,3,4-Tetrahydro-benzo[b]azepin-5-one, such as 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, have been synthesized and evaluated for their dopaminergic activity. These compounds act as agonists of central and peripheral dopamine receptors. The dopaminergic activity was assessed through effects on renal blood flow in dogs and rotational effects in rats with lesions in the substantia nigra, as well as in vitro assays measuring stimulation of rat striatal adenylate cyclase. The most potent compounds were lipophilic, substituted at the 3' position of the 1-phenyl group, and contained either a 3-N-methyl or 3-N-allyl group1.
Muscarinic Receptor AntagonismAnother study focused on the synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones as selective antagonists of muscarinic (M3) receptors. These compounds were developed through two synthetic approaches, including ring-closing metathesis and reductive amination. The resulting compounds showed high selectivity for M3 receptors over M2 receptors, indicating their potential as therapeutic agents for conditions where muscarinic receptor antagonism is beneficial2.
Angiotensin-Converting Enzyme Inhibition3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives were prepared and tested for their ability to inhibit angiotensin-converting enzyme (ACE). These compounds were found to be potent inhibitors, with one compound in particular showing significant inhibition of the angiotensin I pressor response in dogs. The structure-activity profile of these derivatives suggests their potential use in treating conditions related to ACE activity3.
Nitric Oxide Synthase InhibitionA novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives was designed as selective inhibitors of human neuronal nitric oxide synthase (nNOS). These inhibitors could have therapeutic applications in conditions such as neuropathic pain, as demonstrated by one compound in an in vivo spinal nerve ligation model. The compounds also showed minimal activity in safety pharmacology studies, indicating a favorable safety profile4.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7